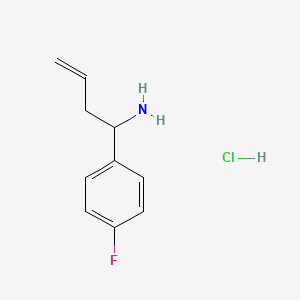

1-(4-Fluorophenyl)but-3-enylamine hcl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-fluorophenyl)but-3-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h2,4-7,10H,1,3,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYCZYDHHPXNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Fluorophenyl but 3 Enylamine Hcl

Stereoselective and Enantioselective Synthesis of 1-(4-Fluorophenyl)but-3-enylamine HCl

The critical step in the synthesis of this compound is the enantioselective formation of the stereocenter at the carbon atom bearing the amino and aryl groups. This is typically achieved through the asymmetric allylation of an imine derived from 4-fluorobenzaldehyde (B137897).

Chiral Catalyst Development for this compound Synthesis

A variety of chiral catalysts have been developed for the asymmetric allylation of imines, which can be broadly categorized into organocatalysts and metal-based catalysts. For the synthesis of 1-(4-Fluorophenyl)but-3-enylamine, where the imine precursor bears an electron-withdrawing fluorine atom, catalyst selection is crucial.

Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have shown significant promise. These catalysts activate the imine by protonation, facilitating nucleophilic attack by an allylating agent. The chiral backbone of the CPA, often based on a BINOL (1,1'-bi-2-naphthol) scaffold, creates a chiral environment that directs the approach of the nucleophile, leading to high enantioselectivity. For instance, sterically hindered CPAs can form specific hydrogen-bonding interactions with the imine, effectively shielding one face of the molecule.

Another important class of organocatalysts includes thiourea (B124793) and squaramide-based derivatives. These act as hydrogen-bond donors, activating the imine electrophile. Often, these catalysts incorporate a tertiary amine moiety, providing a bifunctional activation mode. The combination of hydrogen bonding and a chiral scaffold allows for precise stereocontrol.

Metal-based catalysts, particularly those involving copper, have also been successfully employed in the enantioselective allylation of ketoimines, a principle that can be extended to aldimines. acs.org Complexes of copper with chiral ligands, such as those derived from DuPHOS, can catalyze the addition of allylating agents like allyltrimethoxysilane. acs.org The choice of ligand is critical in achieving high enantioselectivity.

| Catalyst Type | Chiral Scaffold Example | Proposed Activation Mechanism | Potential Applicability |

| Chiral Phosphoric Acid (CPA) | (R)-TRIP | Brønsted acid catalysis, hydrogen bonding | High enantioselectivity for aromatic imines. |

| Bifunctional Thiourea | Takemoto Catalyst | Hydrogen-bond donation, Lewis base activation | Effective for a broad range of imines. |

| Copper(I) Complex | CuF-cyclopentyl-DuPHOS | Lewis acid activation of allylating agent | High yields and enantioselectivity for ketoimines. acs.org |

Asymmetric Approaches to But-3-enylamine Scaffolds Incorporating Fluorophenyl Moieties

The primary asymmetric approach to the 1-(4-fluorophenyl)but-3-enylamine scaffold involves the catalytic enantioselective addition of an allyl nucleophile to a prochiral imine. The imine is typically formed in situ or pre-formed from 4-fluorobenzaldehyde and a suitable nitrogen source.

One of the most effective methods utilizes allylboronates, such as allylpinacolborane, as the allyl source. The reaction can be catalyzed by chiral BINOL-derived catalysts. beilstein-journals.org The catalyst activates the imine, and the reaction proceeds through a highly organized, chair-like transition state, which accounts for the high levels of stereocontrol.

A powerful strategy involves the use of tetraol-protected α-chiral allylboronates. fz-juelich.deresearchgate.net These reagents are bench-stable and can react with imines, formed in situ from an aldehyde and ammonia (B1221849), with high diastereoselectivity and enantioselectivity, providing direct access to N-unsubstituted homoallylic amines. fz-juelich.deresearchgate.net This method is particularly attractive as it avoids the need for pre-formation and purification of potentially unstable imines.

| Allylating Agent | Catalyst System | Key Features |

| Allylpinacolborane | Chiral 3,3'-diaryl-BINOL | High enantioselectivity (often >90% ee) for N-acylimines. beilstein-journals.org |

| Allyltrimethylsilane (B147118) | Chiral Disulfonimide | Three-component coupling with aldehyde and amine source. researchgate.net |

| Tetraol-protected allylboronates | None (reagent-controlled) | High stability of reagent, applicable to in situ formed imines. fz-juelich.deresearchgate.net |

Novel Precursors and Starting Materials in this compound Synthesis

The traditional synthesis of this compound starts from 4-fluorobenzaldehyde. However, recent advancements have focused on more convergent and atom-economical approaches.

One innovative approach is the in situ generation of the required imine electrophile directly from the corresponding acetal (B89532). This avoids the isolation of the often-sensitive imine. In this method, the acetal of 4-fluorobenzaldehyde can be treated with a chiral thiourea catalyst, a trialkylsilyl triflate, and an amine source (e.g., N-Boc carbamate) to generate a reactive iminium ion intermediate, which is then trapped by an allylsilane nucleophile.

Another novel strategy involves a three-component coupling process. Here, 4-fluorobenzaldehyde, an amine (such as ammonia or a protected amine), and an allylating agent are combined in a single pot with a suitable catalyst. This approach is highly efficient as it reduces the number of synthetic steps and purification procedures. For example, iodine has been shown to catalyze a three-component condensation of aldehydes, benzyl (B1604629) carbamate, and allyltrimethylsilane to afford protected homoallylic amines.

The use of terminal allenes as precursors to the allyl nucleophile is also a noteworthy development. mit.edunih.gov A copper-hydride catalyzed reaction can achieve the hydrocupration of an allene, followed by coupling with an imine derived from 4-fluorobenzaldehyde. mit.edunih.gov This method allows for regioselective synthesis of either the branched (as in the target molecule) or linear homoallylic amine by tuning the N-protecting group on the imine. mit.edunih.gov

Optimization of Reaction Conditions and Yields for this compound Formation

The optimization of reaction conditions is critical for achieving high yield and enantioselectivity in the synthesis of this compound. Key parameters that are typically screened include the choice of catalyst, solvent, temperature, reaction time, and the nature of the protecting group on the imine nitrogen.

The following table illustrates a hypothetical optimization study for the enantioselective allylation of an N-protected 4-fluorobenzaldimine with allylboronate, based on trends observed in the literature for similar substrates.

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (R)-BINOL (10) | CH₂Cl₂ | 25 | 24 | 75 | 85 |

| 2 | (R)-TRIP (10) | Toluene | 25 | 24 | 82 | 92 |

| 3 | (R)-TRIP (10) | Toluene | 0 | 48 | 85 | 95 |

| 4 | (R)-TRIP (5) | Toluene | 0 | 48 | 83 | 94 |

| 5 | (R)-TRIP (10) | THF | 0 | 48 | 60 | 78 |

| 6 | (R)-TRIP (10) | MTBE | 0 | 48 | 88 | 96 |

From this hypothetical data, it can be inferred that the sterically demanding (R)-TRIP catalyst provides higher enantioselectivity than the parent (R)-BINOL. Lowering the temperature generally improves enantioselectivity, and solvent choice has a significant impact, with MTBE being optimal in this case. Catalyst loading can sometimes be reduced with minimal impact on performance. The nature of the N-protecting group (e.g., Boc, Fmoc, Benzoyl) on the imine also plays a crucial role, affecting both reactivity and the stereochemical outcome.

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. The synthesis of chiral intermediates, such as precursors to 1-(4-Fluorophenyl)but-3-enylamine, is well-suited to continuous flow processing.

A telescoped continuous flow process can be envisioned for the synthesis. nih.gov In the first stage, 4-fluorobenzaldehyde and an amine source could be passed through a reactor to form the imine in situ. This stream would then converge with a stream containing the chiral catalyst and the allylating agent in a second reactor where the asymmetric allylation takes place. The use of a packed-bed reactor containing a polymer-supported chiral catalyst would be particularly advantageous, as it would simplify purification and allow for catalyst recycling. nih.gov

For example, a process could involve pumping a solution of 4-fluorobenzaldehyde through a packed bed of silica (B1680970) gel to generate an N-silylimine, which then enters a temperature-controlled flow reactor. Simultaneously, a solution of a chiral catalyst and an allylboronate is introduced. The reaction mixture then flows through the reactor for a specific residence time, allowing for the enantioselective allylation to occur. The output can then be collected, and the product isolated after a simple work-up. This approach allows for precise control over reaction parameters such as temperature and residence time, which is crucial for optimizing yield and enantioselectivity.

| Parameter | Advantage in Flow Chemistry |

| Temperature Control | Superior heat exchange minimizes side reactions and improves selectivity. |

| Residence Time | Precise control allows for optimization of conversion and suppression of byproducts. |

| Safety | Small reactor volumes reduce the hazards associated with exothermic reactions or unstable intermediates. |

| Scalability | Production can be increased by running the system for longer periods ("scaling out"). |

| Automation | Allows for continuous production with minimal manual intervention. |

Reactivity and Mechanistic Investigations of 1 4 Fluorophenyl but 3 Enylamine Hcl

Electrophilic and Nucleophilic Reactions Involving the Amine Functionality of 1-(4-Fluorophenyl)but-3-enylamine HCl

The primary amine group in this compound is a key site for nucleophilic reactions, readily reacting with various electrophiles. Due to the presence of a lone pair of electrons on the nitrogen atom, it can act as a potent nucleophile in numerous chemical transformations.

Acylation Reactions:

Primary amines are readily acylated by acyl chlorides and acid anhydrides to form amides. tuttee.coyoutube.com The reaction with an acyl chloride, for instance, proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion, yielding the corresponding N-acylated product. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. google.com

Table 1: Representative Acylation Reactions of Primary Amines

| Amine Substrate | Acylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Acetyl Chloride | N-Phenylacetamide | 95 | nih.gov |

| Benzylamine | Benzoyl Chloride | N-Benzylbenzamide | 92 | youtube.com |

| Piperidine | Propionyl Chloride | N-Propionylpiperidine | 88 | organic-chemistry.org |

Alkylation Reactions:

The amine functionality can also undergo N-alkylation with alkyl halides. wikipedia.org This reaction follows a nucleophilic aliphatic substitution pathway. ucalgary.ca However, the initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, which can lead to overalkylation and the formation of tertiary amines and even quaternary ammonium salts. wikipedia.orgucalgary.ca To achieve selective mono-alkylation, a large excess of the primary amine is often employed.

Table 2: Representative Alkylation Reactions of Primary Amines

| Amine Substrate | Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ammonia (B1221849) | 1-Bromooctane | 1-Octanamine | 45 | wikipedia.org |

| Aniline | Benzyl (B1604629) Bromide | N-Benzylaniline | 85 | thieme-connect.de |

| Methylamine | Ethyl Iodide | N-Ethylmethylamine | - | youtube.com |

Reactions at the But-3-enyl Moiety of this compound: Cycloadditions and Functionalizations

The but-3-enyl group, with its terminal double bond, is susceptible to a variety of addition and cycloaddition reactions, providing a pathway to more complex molecular architectures.

[3+2] Cycloaddition reactions involving a nitroalkene and a nitrone have been shown to proceed with high regio- and stereoselectivity, leading to the formation of nitroisoxazolidines. nih.gov While not directly involving an amine, this illustrates the potential for cycloaddition reactions on a double bond within a molecule containing other functional groups.

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.org The but-3-enyl moiety of this compound can potentially participate in both ring-closing metathesis (RCM) and cross-metathesis (CM) reactions. For RCM to occur, the amine would first need to be functionalized with another alkenyl group. Cross-metathesis with other olefins could lead to the elongation or functionalization of the but-3-enyl side chain. The thermodynamics of olefin metathesis are often driven by the formation of a volatile byproduct like ethylene. fiveable.me

Table 3: Representative Olefin Metathesis Reactions

| Substrate(s) | Metathesis Type | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diethyl diallylmalonate | RCM | Grubbs Catalyst | Diethyl 3-cyclopentene-1,1-dicarboxylate | - | harvard.edu |

| 1-Hexene and (E)-Anethole | CM | Grubbs 2nd Gen. | Cross-metathesis products | - | researchgate.net |

Palladium-Catalyzed Coupling Reactions Utilizing the Fluorophenyl Moiety of this compound

The fluorophenyl group of the molecule can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-F bond can be harnessed in reactions such as Suzuki, Heck, and Sonogashira couplings, often requiring specific catalytic systems to achieve C-F bond activation. mdpi.com

Suzuki Coupling:

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. Fluorinated biphenyl derivatives have been synthesized via Suzuki-Miyaura coupling reactions, demonstrating the feasibility of using fluorinated substrates. ugr.es For this compound, this would likely involve derivatization to an aryl halide or triflate to facilitate the reaction, or direct C-F activation under specific catalytic conditions.

Table 4: Representative Suzuki Coupling Reactions with Fluorinated Aryl Halides

| Aryl Halide | Boronic Acid/Ester | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | 4-Fluorobiphenyl | >95 | ugr.es |

| ortho-Bromoaniline | 4-Fluorophenylboronic acid | Pd(OAc)2/SPhos | 2-Amino-4'-fluorobiphenyl | 90 | nih.gov |

Heck Reaction:

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org This reaction could be envisioned to occur at the fluorophenyl ring of this compound, likely after conversion to a more reactive halide, to introduce a new alkenyl substituent. The reaction typically proceeds with high stereoselectivity for the trans product. nih.gov

Table 5: Representative Heck Reactions with Aryl Halides

| Aryl Halide | Alkene | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodobenzene | Styrene | Pd(OAc)2 | (E)-Stilbene | - | nih.gov |

| Bromobenzene | n-Butyl acrylate | Palladacycle | n-Butyl cinnamate | - | organic-chemistry.org |

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgsynarchive.com This reaction has been successfully applied to the coupling of 4-fluoroiodobenzene with various terminal alkynes, indicating that the fluorophenyl moiety is compatible with this transformation. researchgate.net

Table 6: Representative Sonogashira Coupling Reactions with Fluorinated Aryl Halides

| Aryl Halide | Alkyne | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Fluoroiodobenzene | Propargylglycine | Pd(PPh3)4/CuI | 2-Amino-5-(4-fluorophenyl)pent-4-ynoic acid | - | researchgate.net |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh3)2Cl2/CuI | Bis(4-bromophenyl)acetylene | - | wikipedia.org |

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Understanding the kinetics and thermodynamics of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions.

Reaction Kinetics:

Table 7: Representative Kinetic Data for Related Reactions

| Reaction Type | Reactants | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Amine Acylation | Piperidine and Methyl Acetate | Relative Rate | - | acs.org |

| Olefin Metathesis Initiation | Ruthenium Phosphonium Alkylidene Catalysts | Second-order rate constants | - | acs.org |

Thermodynamic Studies:

Table 8: Representative Thermodynamic Data for Olefin Metathesis

| Reaction | Thermodynamic Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|

| ROMP of norbornene | ΔG | Negative (favorable) | harvard.edu |

| Ethylene Self-Metathesis | ΔH | ~0 | wikipedia.org |

Proposed Reaction Mechanisms for Derivatization of this compound

The derivatization of this compound can proceed through several well-established reaction mechanisms depending on the specific transformation.

Nucleophilic Acyl Substitution (Amine Acylation):

The acylation of the primary amine with an acyl chloride proceeds through a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen attacks the carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group and a proton from the nitrogen to yield the stable amide product.

Olefin Metathesis (But-3-enyl Moiety):

The generally accepted Chauvin mechanism for olefin metathesis involves the reaction of the alkene with a metal carbene catalyst to form a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo a retro [2+2] cycloaddition to either regenerate the starting materials or form a new alkene and a new metal carbene, thus propagating the catalytic cycle.

Palladium-Catalyzed Cross-Coupling (Fluorophenyl Moiety):

The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (or activated C-F bond) to form a palladium(II) intermediate.

Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, the organoboron species transfers its organic group to the palladium center. In the Sonogashira reaction, a copper acetylide transfers the alkyne group. In the Heck reaction, the alkene inserts into the palladium-aryl bond. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

The activation of C-F bonds in these reactions can be challenging and often requires electron-rich palladium complexes to facilitate the oxidative addition step. mdpi.com The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability throughout the catalytic cycle. echemi.com

Derivatization and Structural Modification of 1 4 Fluorophenyl but 3 Enylamine Hcl

Synthesis of Analogues and Homologues of 1-(4-Fluorophenyl)but-3-enylamine HCl

The synthesis of analogues and homologues involves systematic alterations to the core structure of this compound. These changes can be broadly categorized into modifications of the fluorophenyl ring, the amine side chain, and the but-3-enyl scaffold.

The fluorophenyl ring is a common motif in medicinal chemistry, and its modification can significantly impact a compound's biological activity. The fluorine atom, in particular, can alter a molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.netacs.orgtandfonline.com

One common strategy is the bioisosteric replacement of the fluorine atom or the entire phenyl ring. u-tokyo.ac.jp Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For instance, replacing the fluorine atom with other halogens (e.g., chlorine, bromine) or small functional groups like a methyl or cyano group can modulate the electronic nature and steric bulk of the ring.

Table 1: Examples of Bioisosteric Replacements for the Fluorophenyl Ring

| Original Moiety | Bioisosteric Replacement | Rationale for Modification |

| 4-Fluorophenyl | 4-Chlorophenyl | Altering electronic properties and lipophilicity. |

| 4-Fluorophenyl | 4-Methylphenyl | Modulating steric bulk and electronic effects. |

| 4-Fluorophenyl | Pyridinyl | Introducing hydrogen bonding capabilities and altering polarity. |

| 4-Fluorophenyl | Thienyl | Modifying aromaticity and electronic distribution. |

The primary amine group in this compound is a key site for modification. N-alkylation, the addition of alkyl groups to the nitrogen atom, can produce secondary or tertiary amines. d-nb.infonih.gov This can affect the compound's basicity, lipophilicity, and ability to form hydrogen bonds. For example, methylation or ethylation of the amine can alter its interaction with biological targets.

Another common modification is the conversion of the amine to an amide through reaction with carboxylic acids or their derivatives. libretexts.orgsphinxsai.comnih.govresearchgate.netorganic-chemistry.org This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor and may change the molecule's conformation and metabolic stability. The nature of the acyl group can be widely varied, from simple alkyl chains to more complex aromatic or heterocyclic moieties. researchgate.net

The but-3-enyl linker between the fluorophenyl ring and the amine group can also be modified. Altering the length of the carbon chain can create homologues, such as propenyl or pentenyl derivatives. This can impact the spatial relationship between the aromatic ring and the amine, potentially affecting how the molecule fits into a binding pocket.

The introduction of substituents along the butenyl chain, such as methyl or hydroxyl groups, can introduce chirality and alter the molecule's conformation. Furthermore, the double bond within the butenyl group can be shifted, saturated to form a butyl chain, or replaced with other functional groups like an alkyne or an ether linkage. For example, palladium-catalyzed reactions can be employed to functionalize unactivated alkenes, allowing for the synthesis of various enynes. researchgate.net

Functionalization of this compound to Incorporate Novel Moieties

Functionalization involves attaching new chemical entities to the core structure to introduce novel properties. This can be a strategy to develop prodrugs, which are inactive compounds that are converted to the active drug in the body. nih.govirjmets.comresearchgate.netacs.orgmdpi.com For instance, attaching a hydrophilic group like a phosphate (B84403) or a sugar to the amine or a suitable position on the phenyl ring can improve a compound's water solubility.

Functionalization can also be used to attach targeting moieties that direct the molecule to specific cells or tissues. For example, linking the compound to a peptide or an antibody that recognizes a specific receptor on cancer cells could be a strategy for targeted drug delivery. The use of fluorinated linkers in conjugation chemistry can provide unique properties for creating diverse bioconjugates. frontiersin.orgresearchgate.net

Combinatorial Approaches to this compound Libraries

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse compounds, known as libraries. nih.govimperial.ac.ukresearchgate.net This approach involves systematically combining different building blocks in a variety of ways. For this compound, a combinatorial library could be created by reacting a set of diverse fluorophenyl analogues with a variety of amine side chain precursors and different butenyl scaffolds.

These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities. enamine.netnih.gov The "split-pool" synthesis method is a common strategy in combinatorial chemistry where a solid support is divided into portions, each reacting with a different building block, and then pooled and re-divided for the next reaction step. nih.gov This allows for the efficient creation of a vast number of unique compounds.

Theoretical and Computational Studies on 1 4 Fluorophenyl but 3 Enylamine Hcl

Quantum Chemical Calculations on 1-(4-Fluorophenyl)but-3-enylamine HCl Conformations

There are no available published studies that have used quantum chemical calculations to determine the stable conformations of this compound. Such a study would typically involve geometry optimization of various possible rotamers and isomers to identify the lowest energy structures, providing insight into the molecule's preferred three-dimensional shape.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity of this compound

No specific Density Functional Theory (DFT) studies on this compound are found in the scientific literature. DFT calculations are a powerful tool for understanding the electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. mdpi.comnih.govnih.gov These properties are crucial for predicting the molecule's reactivity and potential interaction sites. nih.govnih.gov Without dedicated research, data on these parameters for this compound remains unavailable.

Molecular Dynamics Simulations of this compound in Various Environments

There is no evidence of published molecular dynamics (MD) simulations for this compound. MD simulations are used to study the dynamic behavior of molecules over time in different environments, such as in solution or interacting with biological macromolecules. These simulations could provide valuable information about the flexibility of the butenylamine side chain and the interactions of the fluorophenyl group.

In Silico Prediction of Reactivity and Synthetic Pathways for this compound

While general principles of organic chemistry can be used to predict the reactivity of this compound, no specific in silico studies predicting its reactivity or exploring potential synthetic pathways have been published. Such computational studies would typically involve the modeling of reaction mechanisms and the calculation of activation energies for various potential reactions.

Spectroscopic Property Predictions and Correlations for this compound

Computational predictions of spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra, are often performed to aid in the characterization of new compounds. However, no such predictive studies for this compound have been reported in the literature, which would allow for a comparison between theoretical and experimental spectroscopic data.

Applications of 1 4 Fluorophenyl but 3 Enylamine Hcl in Advanced Organic Synthesis

1-(4-Fluorophenyl)but-3-enylamine HCl as a Chiral Building Block in Complex Molecule Synthesis

No literature was found to substantiate the use of this compound as a chiral building block in the synthesis of complex molecules.

Role of this compound in the Synthesis of Complex Heterocyclic Systems

There is no available research detailing the role of this compound in the formation of complex heterocyclic systems.

Development of Novel Reagents and Catalysts from this compound Scaffolds

No studies were identified that describe the development of new reagents or catalysts based on the this compound scaffold.

Emerging Research Frontiers and Future Perspectives for 1 4 Fluorophenyl but 3 Enylamine Hcl

Integration of 1-(4-Fluorophenyl)but-3-enylamine HCl in Materials Science Research

The unique structural features of this compound make it a promising candidate for the development of advanced materials with tailored properties. The presence of the amine and alkene groups allows it to be used as a monomer in polymerization reactions, while the fluorophenyl group can impart desirable characteristics to the resulting polymers.

Amines are a cornerstone in polymer chemistry, serving as monomers, curing agents, and modifiers. researchgate.net Their nucleophilic nature enables them to react with a variety of other monomers to form polymers such as polyamides and polyimides, which are known for their high thermal stability and mechanical strength. researchgate.net The primary amine in this compound can participate in such polymerization reactions, potentially leading to the creation of novel polymers.

The incorporation of fluorine into polymers is a well-established strategy for enhancing material properties. youtube.comacs.org The strong carbon-fluorine bond contributes to high thermal stability and chemical resistance. acs.org Furthermore, fluorination can lower the surface energy of a material, leading to hydrophobic and oleophobic properties, and can also influence its optical and electrical characteristics. acs.org The 4-fluorophenyl group in this compound can be expected to confer these benefits to any polymer into which it is incorporated.

The butenyl group offers an additional site for polymerization or post-polymerization modification, for instance, through free-radical polymerization or thiol-ene click chemistry. This versatility allows for the creation of cross-linked networks or the grafting of other molecules onto the polymer backbone, further tailoring the material's properties.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Contribution from Structural Moiety | Potential Application |

| High Thermal Stability | Fluorophenyl Group | Aerospace components, high-temperature coatings |

| Chemical Resistance | Fluorophenyl Group | Chemical processing equipment, protective linings |

| Mechanical Strength | Amine-derived polymer backbone (e.g., polyamide) | Engineering plastics, advanced composites |

| Low Surface Energy | Fluorophenyl Group | Anti-fouling surfaces, hydrophobic coatings |

| Tunable Optical Properties | Fluorophenyl Group | Optical films, electronic displays |

| Cross-linking Capability | Butenyl Group | Thermosetting resins, hydrogels |

Advanced Applications of this compound in Chemical Biology Probes

The development of sophisticated molecular probes is crucial for unraveling the complexities of biological systems. This compound possesses a combination of features that make it an attractive scaffold for the design of advanced chemical biology probes.

The fluorine atom can serve as a valuable label for ¹⁹F Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET) when a radioactive ¹⁸F isotope is used. nih.gov The introduction of fluorine into biologically active molecules can also enhance their metabolic stability and binding affinity to target proteins. nih.gov

The primary amine group provides a convenient handle for bioconjugation. It can be readily coupled to biomolecules such as proteins, peptides, or nucleic acids using a variety of well-established chemical reactions. acs.org This allows for the targeted delivery of the probe to specific locations within a biological system.

The butenyl group, containing a terminal alkene, is a versatile functional group for bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The alkene can participate in reactions such as the inverse-electron-demand Diels-Alder reaction with tetrazines, or strain-promoted alkyne-nitrone cycloaddition, enabling the specific labeling of biomolecules in their native environment. youtube.comnih.gov

Table 2: Potential Applications of this compound in Chemical Biology Probes

| Application | Role of Structural Moiety | Key Advantage |

| ¹⁹F MRI/¹⁸F PET Imaging | Fluorophenyl Group | Non-invasive imaging with high sensitivity |

| Targeted Drug Delivery | Amine Group (for bioconjugation) | Specific delivery of therapeutic agents |

| Bioorthogonal Labeling | Butenyl Group | In vivo tracking of biomolecules |

| Enzyme Activity Probes | Amine and Butenyl Groups (for linker attachment) | Real-time monitoring of enzymatic processes |

| Metabolic Labeling | Butenyl Group | Incorporation into metabolic pathways for tracking |

Green Chemistry Principles in the Synthesis and Derivatization of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis and derivatization of this compound is crucial for its sustainable development and use in research.

Traditional methods for the synthesis of amines and fluorinated compounds can often involve harsh reagents, toxic solvents, and multiple synthetic steps, leading to significant waste generation. Green chemistry offers a variety of strategies to mitigate these issues.

Biocatalysis: Enzymes, such as transaminases and imine reductases, can be employed for the asymmetric synthesis of chiral amines under mild reaction conditions and often with high enantioselectivity. researchgate.net This approach can be particularly valuable for producing enantiomerically pure forms of 1-(4-Fluorophenyl)but-3-enylamine, which may be crucial for its biological applications.

Use of Greener Solvents and Catalysts: The replacement of volatile organic solvents with more environmentally benign alternatives, such as water or ionic liquids, can significantly reduce the environmental impact of a synthesis. acs.org Furthermore, the use of highly efficient and recyclable catalysts, such as heterogeneous catalysts, can improve atom economy and reduce waste. hovione.com

Energy Efficiency: The use of alternative energy sources, such as microwave or ultrasonic irradiation, can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This can be achieved through the use of catalytic reactions and by minimizing the use of protecting groups.

Table 3: Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Catalysis | Use of biocatalysts (e.g., transaminases) for chiral amine synthesis. | High enantioselectivity, mild reaction conditions. |

| Safer Solvents & Auxiliaries | Replacement of hazardous organic solvents with water or supercritical CO₂. | Reduced environmental pollution and worker exposure. |

| Design for Energy Efficiency | Use of microwave or ultrasound-assisted synthesis. | Faster reactions, lower energy consumption. |

| Use of Renewable Feedstocks | Deriving starting materials from biomass where possible. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | One-pot synthesis to avoid isolation of intermediates. | Fewer synthetic steps, less waste. |

| Atom Economy | Catalytic C-H activation for the introduction of the allyl group. | Maximization of reactant incorporation into the product. |

Challenges and Opportunities in Scaling Up Production of this compound for Research Purposes

While this compound holds significant promise for a variety of research applications, scaling up its production from the laboratory to a larger, more commercially viable scale presents several challenges and opportunities.

Challenges:

Control of Stereochemistry: For many biological applications, a single enantiomer of the chiral amine is required. The development of a scalable and cost-effective method for the asymmetric synthesis of this compound is a key challenge. rsc.org

Purification: The purification of the final product to the high degree of purity required for research applications can be difficult and costly, especially at a larger scale.

Process Safety: Some of the reagents and intermediates used in the synthesis may be hazardous, requiring careful handling and specialized equipment to ensure process safety.

Opportunities:

Continuous Flow Chemistry: The use of continuous flow reactors can offer several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and enhanced safety. youtube.com This technology could be particularly well-suited for the scalable production of this compound.

Biocatalytic Routes: As mentioned previously, the use of enzymes for the synthesis of the chiral amine offers a promising avenue for a more sustainable and cost-effective large-scale production process. nih.gov

Table 4: Comparison of Production Scaling-Up Strategies

| Strategy | Advantages | Challenges |

| Batch Synthesis | Well-established, flexible for small-scale production. | Difficult to control exotherms, potential for batch-to-batch variability. |

| Continuous Flow Synthesis | Improved safety, better process control, potential for automation. | Higher initial capital investment, less flexible for producing small quantities of different compounds. |

| Biocatalytic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, potential for substrate inhibition. |

Q & A

Q. What statistical methods address variability in high-throughput screening (HTS) data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.